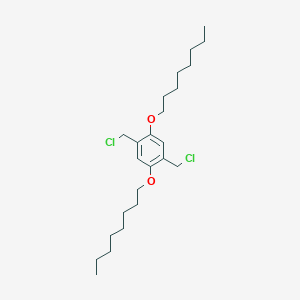

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene

Description

Contextualizing the Significance of Functionalized Benzene (B151609) Derivatives in Advanced Chemical Science

Functionalized benzene derivatives are a cornerstone of modern organic chemistry and materials science. The benzene ring, a stable aromatic structure, provides a robust scaffold that can be chemically modified with various functional groups. These modifications allow for the fine-tuning of the electronic, optical, and physical properties of the resulting molecules. The introduction of specific functional groups can impart solubility, reactivity, and self-assembly characteristics, which are crucial for the development of advanced materials such as conjugated polymers, liquid crystals, and pharmaceuticals.

The strategic placement of functional groups on the benzene ring enables chemists to design and synthesize molecules with tailored properties. For instance, the attachment of long alkyl or alkoxy chains can enhance solubility in organic solvents, a critical factor for the solution-based processing of materials. Reactive groups, such as halogens or chloromethyl groups, provide sites for further chemical transformations, allowing for the construction of larger, more complex structures. This "molecular engineering" approach is fundamental to the creation of materials with applications in electronics, photonics, and nanotechnology.

Scope and Academic Relevance of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene in Materials Innovation

Within the vast family of functionalized benzene derivatives, 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene has emerged as a compound of significant academic interest, primarily due to its role as a monomer in the synthesis of conjugated polymers. Its molecular structure is characterized by a central benzene ring substituted with two chloromethyl (-CH2Cl) groups at the 1 and 4 positions, and two octyloxy (-OC8H17) groups at the 2 and 5 positions.

The academic relevance of this compound stems from the specific functionalities it possesses. The two chloromethyl groups are highly reactive sites that can undergo various coupling reactions, making this molecule an excellent building block for polymerization. The long, flexible dioctoxy side chains are crucial for imparting solubility to the resulting polymers. jku.at Without such solubilizing groups, many conjugated polymers are intractable, limiting their processability and, consequently, their applications.

The primary application of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene in materials innovation is in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. PPVs are a class of conjugated polymers known for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). The dioctoxy side chains in the polymer derived from this monomer not only enhance solubility but also influence the polymer's morphology and electronic properties, which in turn affect the performance of the final device. wikipedia.org

Table 1: Physicochemical Properties of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene

| Property | Value |

| Molecular Formula | C24H40Cl2O2 |

| Molecular Weight | 431.48 g/mol |

| Melting Point | 79-83 °C |

| Appearance | White to off-white powder |

| Solubility | Soluble in many organic solvents |

This data is compiled from publicly available chemical information.

Detailed research into 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene and its polymerization has provided valuable insights into structure-property relationships in conjugated polymers. Studies have explored how the length and branching of the alkoxy side chains can be varied to tune the optical and electronic properties of the resulting materials. For instance, longer side chains can lead to changes in the inter-chain packing and morphology of the polymer films, which directly impacts their charge transport characteristics. wikipedia.org

Furthermore, the reactive chloromethyl groups open up possibilities for post-polymerization modification, allowing for the introduction of other functional moieties to further tailor the material's properties. This versatility makes 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene a valuable tool for researchers seeking to develop new generations of organic electronic materials with improved performance and processability.

Propriétés

IUPAC Name |

1,4-bis(chloromethyl)-2,5-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40Cl2O2/c1-3-5-7-9-11-13-15-27-23-17-22(20-26)24(18-21(23)19-25)28-16-14-12-10-8-6-4-2/h17-18H,3-16,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPZDRVMBDAPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC(=C(C=C1CCl)OCCCCCCCC)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394421 | |

| Record name | 1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174230-68-3 | |

| Record name | 1,4-Bis(chloromethyl)-2,5-bis(octyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1,4 Bis Chloromethyl 2,5 Dioctoxybenzene

Established Synthetic Pathways for 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene

The primary route to 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is a multi-step process that begins with the functionalization of a hydroquinone core, followed by the introduction of chloromethyl groups.

Halogenation and Chloromethylation Reactions of Substituted Benzene (B151609) Precursors

The crucial step in the synthesis is the chloromethylation of the substituted benzene precursor, 1,4-bis(octyloxy)benzene. This reaction is a type of electrophilic aromatic substitution, often carried out under conditions similar to the Blanc chloromethylation reaction. The reaction typically involves treating the dioctoxybenzene substrate with a source of formaldehyde, such as paraformaldehyde, and hydrogen chloride gas, often in a solvent like glacial acetic acid.

The mechanism involves the in-situ formation of a highly electrophilic species, likely a chloromethyl cation (CH₂Cl⁺) or a related complex, which then attacks the electron-rich dioctoxybenzene ring. The two octyloxy groups are strong activating groups and direct the incoming electrophiles to the ortho positions, resulting in the desired 2,5-disubstitution pattern.

Typical Reaction Conditions for Chloromethylation:

| Parameter | Value/Reagent |

| Substrate | 1,4-Bis(octyloxy)benzene |

| Chloromethylating Agents | Paraformaldehyde, HCl (gas) |

| Solvent | Glacial Acetic Acid |

| Temperature | Typically elevated, but controlled to prevent side reactions |

This table presents a generalized overview of the chloromethylation reaction conditions.

Multi-step Reaction Sequences for Selective Functionalization

Dialkylation of Hydroquinone: The synthesis commences with the Williamson ether synthesis, where hydroquinone is reacted with an octyl halide (e.g., 1-bromooctane) in the presence of a base (e.g., potassium carbonate) to form the key intermediate, 1,4-bis(octyloxy)benzene. This step is crucial for introducing the long alkyl chains that impart solubility to the final polymer.

Chloromethylation: The resulting 1,4-bis(octyloxy)benzene is then subjected to chloromethylation as described in the previous section to introduce the reactive chloromethyl groups.

This sequential approach ensures that the chloromethyl groups are introduced after the alkoxy chains are in place, which is essential for achieving the desired molecular architecture.

Precursor Chemistry and Intermediate Compounds for 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene Synthesis

The successful synthesis of the target compound relies heavily on the purity and reactivity of its precursors and intermediates.

Role of 1,4-Bis(octyloxy)benzene as a Core Building Block

1,4-Bis(octyloxy)benzene is the central precursor in this synthesis. nih.gov Its primary roles are:

Providing the Aromatic Core: It forms the fundamental phenyl ring of the final monomer.

Imparting Solubility: The two long octyloxy side chains are critical for ensuring that the resulting polymers are soluble in common organic solvents, which is a prerequisite for their processing and application in electronic devices.

Directing Electrophilic Substitution: As strong ortho-, para-directing groups, the octyloxy substituents activate the benzene ring and guide the incoming chloromethyl groups to the desired 2 and 5 positions, leading to a high degree of regioselectivity.

The synthesis of 1,4-bis(octyloxy)benzene itself is a straightforward Williamson ether synthesis, typically proceeding with high yields.

Synthesis and Reactivity of Related Halomethylated Intermediates (e.g., 1,4-diiodo-2,5-bis(chloromethyl)benzene)

The study of related halomethylated aromatic compounds provides valuable insights into the synthesis and reactivity of molecules like 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene. For instance, the synthesis of 1,4-diiodo-2,5-bis(chloromethyl)benzene has been reported in detail. sci-hub.seresearchgate.net This compound is synthesized from 1,4-bis(hydroxymethyl)benzene through a sequence of protection, iodination, deprotection, and subsequent chlorination. sci-hub.se

The synthesis of such di-halogenated compounds highlights the challenges of selective functionalization and the potential for side reactions, such as halogen exchange. sci-hub.se The reactivity of the chloromethyl groups in these compounds is similar to that in 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, making them useful substrates for polymerization and other derivatization reactions. The presence of iodo groups allows for further functionalization through cross-coupling reactions, demonstrating the versatility of these building blocks. sci-hub.se

Methodological Advancements and Synthetic Optimization

While the fundamental synthetic route to 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is well-established, research continues to focus on improving the efficiency, safety, and environmental friendliness of the process. General advancements in chloromethylation reactions of aromatic hydrocarbons are relevant in this context.

Optimization studies on the chloromethylation of other aromatic compounds have explored various parameters to enhance yield and selectivity. koreascience.krresearchgate.net These include:

Catalyst Systems: While traditional methods often use strong acids, newer approaches investigate the use of milder and more recyclable catalysts to minimize corrosion and waste. google.com

Reaction Medium: The use of phase transfer catalysts has been shown to improve the efficiency of chloromethylation in biphasic systems, potentially offering a more environmentally benign alternative to homogenous reactions in corrosive solvents. researchgate.net

Control of Reaction Parameters: Careful control of temperature, reaction time, and the stoichiometry of reactants is crucial to maximize the yield of the desired dichloromethylated product and minimize the formation of byproducts, such as oligomers or products of over-chloromethylation. koreascience.kr

These general principles of synthetic optimization can be applied to the production of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene to develop more sustainable and cost-effective manufacturing processes.

Catalytic Strategies in Reaction Control

The primary method for the synthesis of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene is the Blanc chloromethylation of 1,4-dioctoxybenzene. This electrophilic aromatic substitution reaction typically employs formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst. The choice of catalyst is critical in controlling the reaction rate, selectivity, and minimizing the formation of byproducts.

The reaction mechanism involves the in-situ formation of a highly electrophilic chloromethyl cation (ClCH₂⁺) or a related species, which then attacks the electron-rich aromatic ring of 1,4-dioctoxybenzene. The long-chain dioctoxy groups are ortho-, para-directing and activating, favoring substitution at the 2 and 5 positions.

Commonly employed catalysts for chloromethylation reactions include zinc chloride (ZnCl₂), tin(IV) chloride (SnCl₄), and aluminum chloride (AlCl₃). For substrates with activating groups like alkoxy substituents, milder catalysts are often preferred to prevent side reactions such as polymerization or the formation of diarylmethane byproducts. The catalytic activity generally follows the order of Lewis acidity: AlCl₃ > SnCl₄ > ZnCl₂. However, stronger catalysts can also lead to increased byproduct formation.

For the synthesis of a related compound, 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, a suspension of the starting material with paraformaldehyde in a mixture of glacial acetic acid and 37% hydrochloric acid was stirred at room temperature, yielding the product. wikipedia.org This suggests that for highly activated systems, strong Lewis acid catalysis may not be strictly necessary.

Phase-transfer catalysts (PTCs) have also been explored to improve the efficiency of chloromethylation reactions, particularly in biphasic systems. Quaternary ammonium salts can facilitate the transfer of reactants between an aqueous phase (containing HCl and formaldehyde) and an organic phase (containing the aromatic substrate), leading to improved reaction rates and yields.

Below is an illustrative table of catalytic strategies that could be employed for the chloromethylation of 1,4-dioctoxybenzene, based on studies of similar aromatic compounds.

Table 1: Comparison of Catalytic Systems for the Chloromethylation of Alkoxybenzenes

| Catalyst System | Typical Reaction Conditions | Advantages | Potential Disadvantages |

| ZnCl₂ / HCl / (CH₂O)n | 50-70 °C, 4-8 h, in acetic acid | Cost-effective, moderate activity | Can require higher temperatures, potential for byproduct formation |

| SnCl₄ / HCl / (CH₂O)n | 40-60 °C, 3-6 h, in dichloroethane | Higher activity than ZnCl₂ | More expensive, moisture sensitive |

| AlCl₃ / HCl / (CH₂O)n | 25-50 °C, 2-5 h, in dichloroethane | High reactivity, shorter reaction times | Prone to causing side reactions and polymerization |

| Phase-Transfer Catalysis (e.g., Aliquat 336) | 60-80 °C, 6-12 h, biphasic system | Improved reaction rates, good for substrates with limited solubility in the aqueous phase | Can require higher temperatures, catalyst separation may be needed |

| No Lewis Acid | Room temperature, 20 h, in acetic acid/HCl | Mild conditions, suitable for highly activated substrates | Slower reaction rates, may not be effective for less reactive substrates |

Yield Enhancement and Reaction Efficiency Studies

Optimizing the yield and efficiency of the synthesis of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene involves careful control of several experimental parameters. The inherent reactivity of the 1,4-dioctoxybenzene substrate, due to the electron-donating nature of the alkoxy groups, makes it susceptible to side reactions if conditions are not finely tuned.

Key Parameters for Yield Optimization:

Stoichiometry of Reagents: The molar ratio of the chloromethylating agent (formaldehyde and HCl) to the aromatic substrate is a critical factor. An excess of the chloromethylating agent is typically used to ensure complete bis-substitution. However, a large excess can lead to the formation of polymeric byproducts.

Reaction Temperature: The reaction is typically conducted at moderately elevated temperatures to ensure a reasonable reaction rate. However, higher temperatures can promote the formation of diarylmethane byproducts through the reaction of the product with the starting material.

Reaction Time: The reaction time needs to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. Glacial acetic acid is a common solvent for Blanc chloromethylations. Dichloroethane is another option, particularly when using moisture-sensitive Lewis acids.

Purity of Reactants: The purity of the starting materials, especially the 1,4-dioctoxybenzene, is crucial. Impurities can lead to the formation of colored byproducts that are difficult to remove.

For the synthesis of the analogous 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, a yield of 40% was reported. wikipedia.org This moderate yield highlights the challenges in achieving high efficiency for the bis-chloromethylation of highly activated aromatic ethers.

The following table illustrates the potential impact of varying reaction parameters on the yield of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene, based on general principles of chloromethylation reactions.

Table 2: Influence of Reaction Parameters on Yield

| Parameter | Condition | Expected Outcome on Yield | Rationale |

| Temperature | Low (e.g., 25-40 °C) | Lower yield, higher purity | Slower reaction rate, but reduced byproduct formation. |

| Moderate (e.g., 50-70 °C) | Optimal yield | Balance between reaction rate and byproduct formation. | |

| High (e.g., >80 °C) | Decreased yield | Increased formation of diarylmethane and polymeric byproducts. | |

| Molar Ratio (CH₂O:Substrate) | Low (e.g., 2:1) | Incomplete reaction, mixture of mono- and di-substituted products | Insufficient electrophile for complete bis-chloromethylation. |

| Optimal (e.g., 4:1 to 6:1) | High yield of bis-chloromethylated product | Sufficient electrophile to drive the reaction to completion. | |

| High (e.g., >10:1) | Decreased yield of desired product | Increased polymerization and other side reactions. | |

| Catalyst Loading | Low | Slower reaction rate, potentially incomplete | Insufficient catalytic activity to drive the reaction efficiently. |

| Optimal | Good reaction rate and yield | Effective catalysis without excessive side reactions. | |

| High | Decreased yield | Increased side reactions and potential for product degradation. |

Scalability Considerations for Research Applications

Scaling up the synthesis of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene from laboratory-scale (milligrams to grams) to larger quantities required for extensive research and material studies presents several challenges. These challenges are primarily related to mass and heat transfer, reagent addition, and product purification.

Key Scalability Challenges:

Heat Management: The chloromethylation reaction is often exothermic. On a larger scale, efficient heat dissipation is crucial to maintain the optimal reaction temperature and prevent runaway reactions that can lead to a decrease in yield and the formation of hazardous byproducts. The use of jacketed reactors with controlled cooling is essential.

Mass Transfer: In heterogeneous reaction mixtures, efficient stirring is necessary to ensure adequate mixing of the reactants, especially when dealing with viscous solutions or suspensions that can arise with long-chain alkoxy-substituted benzenes.

Reagent Addition: The controlled addition of reagents, particularly the chloromethylating agent or the catalyst, is important to manage the reaction rate and exotherm. On a larger scale, this is typically achieved using addition funnels or syringe pumps.

Work-up and Purification: The work-up procedure, which often involves quenching the reaction with water or a basic solution, can be more challenging on a larger scale. The extraction and washing steps require larger volumes of solvents. Purification by recrystallization or column chromatography, which is feasible on a small scale, may become impractical for larger quantities. Alternative purification methods such as fractional crystallization or distillation under reduced pressure might need to be developed.

Safety: The use of corrosive reagents like hydrogen chloride and potentially carcinogenic byproducts necessitates appropriate safety precautions, especially on a larger scale. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

For industrial-scale synthesis of related compounds like 1,4-bis(chloromethyl)benzene (B146612), continuous flow processes have been developed to improve safety and control over reaction parameters. google.com While likely not necessary for most research applications, this highlights the importance of process control in scaling up chloromethylation reactions.

Chemical Transformations and Derivatization Strategies of 1,4 Bis Chloromethyl 2,5 Dioctoxybenzene

Nucleophilic Substitution Reactions Involving Chloromethyl Moieties

The benzylic chloromethyl groups of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene are susceptible to nucleophilic attack, providing a straightforward method for the introduction of various functional groups. This reactivity is fundamental to its use as a precursor in the synthesis of more complex molecules and polymers. The general scheme for nucleophilic substitution is presented in Scheme 1 .

Scheme 1. General representation of nucleophilic substitution on 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene.

A variety of nucleophiles can be employed to displace the chloride ions, leading to a diverse array of derivatives. Common nucleophiles include amines, thiols, and cyanide ions. For instance, reaction with primary or secondary amines yields the corresponding amino-substituted derivatives, which can be valuable as intermediates for pharmaceuticals or as monomers for polyamines. Similarly, reaction with thiols can introduce sulfur-containing functionalities, which are of interest in materials science. The substitution with cyanide ions introduces nitrile groups, which can be further hydrolyzed to carboxylic acids or reduced to amines, expanding the synthetic utility of the platform.

While specific kinetic data for the nucleophilic substitution reactions of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene are not extensively reported, the reactivity is analogous to other benzylic halides. The reaction typically proceeds via an SN2 mechanism, although an SN1 pathway can be favored under certain conditions, particularly with weaker nucleophiles and polar protic solvents. The dioctoxy groups, being electron-donating, can stabilize a potential benzylic carbocation, which might facilitate an SN1 pathway. A summary of potential nucleophilic substitution reactions is provided in Table 1 .

Table 1. Potential Nucleophilic Substitution Reactions of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene.

| Nucleophile | Reagent Example | Product Functional Group | Potential Application of Product |

|---|---|---|---|

| Amine | Ammonia, Primary/Secondary Amines | -CH₂-NRR' | Monomers for polyamines, pharmaceutical intermediates |

| Thiol | Sodium hydrosulfide, Thiols | -CH₂-SR | Sulfur-containing polymers, self-assembled monolayers |

| Cyanide | Sodium cyanide | -CH₂-CN | Intermediate for carboxylic acids and amines |

| Azide (B81097) | Sodium azide | -CH₂-N₃ | Precursor for amines via reduction, click chemistry |

| Phosphine | Triphenylphosphine | -CH₂-P(Ph)₃⁺Cl⁻ | Wittig reagents for olefination reactions |

Formation of Conjugated Architectures through Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of C-C bonds, and they can be employed to extend the conjugation of the 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene core, leading to materials with interesting photophysical properties.

Coupling with Alkynes (e.g., Sonogashira Coupling)

The Sonogashira coupling is a widely used reaction to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst researchgate.netwikipedia.org. While the classical Sonogashira reaction involves sp²-hybridized carbons of aryl halides, the coupling of sp³-hybridized benzylic halides like 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is less common and presents challenges. However, variations of Sonogashira-type couplings involving benzylic halides have been developed. These reactions would lead to the formation of diarylacetylene derivatives, which are valuable building blocks for conjugated polymers and other advanced materials. The general reaction is depicted in Scheme 2 .

Scheme 2. Hypothetical Sonogashira-type coupling of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene with a terminal alkyne.

The success of such a coupling would depend on the specific catalyst system and reaction conditions. The mechanism would likely involve the oxidative addition of the benzylic chloride to the palladium(0) catalyst, followed by transmetalation with the copper acetylide and subsequent reductive elimination.

Integration of Aromatic and Heteroaromatic Systems

Other cross-coupling reactions, such as the Suzuki and Stille reactions, are more established for the coupling of benzylic halides with aromatic and heteroaromatic systems. These reactions offer a versatile approach to synthesize complex conjugated molecules and polymers.

The Suzuki coupling involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex acs.orglookchem.com. Benzylic chlorides can undergo Suzuki coupling with arylboronic acids to form diarylmethane structures. Applying this to 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene would allow for the introduction of a wide range of aromatic and heteroaromatic moieties, as shown in Scheme 3 .

Scheme 3. Suzuki coupling of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene with an arylboronic acid.

The Stille coupling , on the other hand, utilizes organostannane reagents wiley-vch.dewikipedia.org. The reaction of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene with an arylstannane in the presence of a palladium catalyst would also yield diarylmethane derivatives (Scheme 4 ). The Stille reaction is known for its tolerance to a wide variety of functional groups.

Scheme 4. Stille coupling of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene with an arylstannane.

These cross-coupling strategies are instrumental in the design and synthesis of novel organic electronic materials where the electronic properties can be fine-tuned by the choice of the coupled aromatic or heteroaromatic system.

Polymerization Mechanisms and Macromolecular Engineering

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is a key monomer in the synthesis of conjugated polymers, particularly derivatives of poly(p-phenylenevinylene) (PPV). The dioctoxy side chains impart solubility to the resulting polymers, allowing for solution processing, which is crucial for the fabrication of organic electronic devices.

Construction of Polymeric Chains from 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene Monomers

Scheme 5. Gilch polymerization of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene to form poly(2,5-dioctoxy-p-phenylenevinylene) (DO-PPV).

The mechanism of the Gilch polymerization is complex and has been the subject of extensive research. It is generally accepted to proceed through a combination of step-growth and chain-growth pathways involving radical and/or anionic intermediates. The reaction conditions, such as the choice of base and solvent, can significantly influence the molecular weight and polydispersity of the resulting polymer rsc.org. A comparison of using bis(chloromethyl) versus bis(bromomethyl) monomers has shown that the latter can lead to higher yields and molecular weights electronicsandbooks.com. The properties of DO-PPV are summarized in Table 2 .

Table 2. Properties of Poly(2,5-dioctoxy-p-phenylenevinylene) (DO-PPV).

| Property | Value | Significance |

|---|---|---|

| Solubility | Soluble in common organic solvents (e.g., chloroform (B151607), toluene) | Enables solution processing for device fabrication |

| Absorption Maximum (λmax) | ~490-500 nm | Corresponds to the π-π* transition of the conjugated backbone |

| Emission Maximum (λem) | ~530-550 nm (yellow-green emission) | Determines the color of light emitted in electroluminescent devices |

| Electrochemical Band Gap | ~2.1-2.2 eV | Influences the electronic and optical properties of the material |

Synthesis of Dendrimers and Hyperbranched Polymers

The difunctional nature of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene makes it a suitable building block for the construction of more complex macromolecular architectures such as dendrimers and hyperbranched polymers.

Dendrimers are perfectly branched, monodisperse macromolecules with a central core organic-chemistry.orgnih.govmdpi.com. 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene can potentially be used as a core molecule. By reacting it with a suitable branching monomer, successive generations of dendrons can be built around the central dioctoxybenzene unit. Alternatively, dendrons can be synthesized separately and then attached to the difunctional core in a convergent approach.

Hyperbranched polymers , in contrast to dendrimers, are synthesized in a one-pot reaction and have a more irregular, polydisperse structure lookchem.com. 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene can be used as a co-monomer in a Gilch-type polymerization with a trifunctional monomer (an AB₂ type monomer) to introduce branching points and generate a hyperbranched PPV derivative acs.orguwindsor.ca. For example, co-polymerization with 1,3,5-tris(bromomethyl)benzene (B90972) can lead to a cross-linked or hyperbranched network. The resulting hyperbranched polymers often exhibit enhanced solubility and different photophysical properties compared to their linear analogues due to their three-dimensional, globular architecture.

Functional Group Interconversions for Tailored Research Materials

The reactive nature of the benzylic chlorines in 1,4-bis(chloromethyl)-2,5-dioctoxybenzene makes it a versatile precursor for a variety of functionalized monomers and research materials. The electron-donating effect of the two octoxy groups further enhances the reactivity of the chloromethyl groups towards nucleophilic substitution. This section details several key functional group interconversions that transform the bis(chloromethyl) arene into a range of derivatives with tailored properties for specific research applications. These transformations allow for the introduction of diverse functionalities, enabling its use in the synthesis of materials beyond conjugated polymers, including small molecule semiconductors, ligands for metal complexes, and building blocks for supramolecular chemistry.

A primary strategy for the derivatization of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene and its analogs is the nucleophilic substitution of the chloride leaving groups. This approach has been successfully employed to introduce a variety of functional groups, thereby creating a library of tailored research materials.

One notable transformation is the conversion to the corresponding dialdehyde (B1249045), 2,5-dioctoxybenzene-1,4-dicarbaldehyde. This can be achieved through the Sommelet reaction, where the bis(chloromethyl) compound reacts with hexamine, followed by hydrolysis, to yield the desired dialdehyde. wikipedia.org This dialdehyde is a valuable building block for the synthesis of various condensation polymers and macrocycles.

The chloromethyl groups can also be converted into other functionalities such as diols, dinitriles, and dithiols, which serve as important precursors for polyesters, polyamides, and sulfur-containing polymers. For instance, hydrolysis of the related 1,4-bis(bromomethyl)benzene (B118104) with sodium carbonate in aqueous dioxane yields 1,4-benzenedimethanol, demonstrating a straightforward route to the diol derivative. While specific conditions for the dioctoxy analog are not widely reported, similar reactivity is expected.

Furthermore, reaction with cyanide salts can furnish the corresponding dinitrile, 2,5-bis(octyloxy)-1,4-benzenediacetonitrile. This derivative is a precursor to carboxylic acids and amines, and can also be utilized in the synthesis of materials with unique electronic properties. Similarly, substitution with thiourea (B124793) followed by hydrolysis provides a pathway to the dithiol, which is a key monomer for sulfur-containing polymers and a ligand for metal coordination.

The following table summarizes key functional group interconversions of 1,4-bis(halomethyl)-2,5-dialkoxybenzene derivatives, providing a toolbox for the synthesis of tailored research materials. While not all examples directly utilize the dioctoxy derivative, the reactivity is analogous and these transformations are applicable to 1,4-bis(chloromethyl)-2,5-dioctoxybenzene.

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation | Potential Applications of Product |

|---|---|---|---|---|

| 1,4-Bis(chloromethyl)-2,5-dialkoxybenzene | 1) Hexamethylenetetramine 2) H₂O, acid | 2,5-Dialkoxybenzene-1,4-dicarbaldehyde | -CH₂Cl → -CHO | Precursor for condensation polymers, macrocycles, and Schiff bases. |

| 1,4-Bis(bromomethyl)-2,5-dialkoxybenzene | Triphenylphosphine (PPh₃) | [2,5-Dialkoxy-p-phenylenebis(methylene)]bis(triphenylphosphonium) dibromide | -CH₂Br → -CH₂P⁺(Ph)₃Br⁻ | Wittig reagent for the synthesis of poly(p-phenylenevinylene)s and other unsaturated compounds. |

| 1,4-Bis(chloromethyl)-2,5-dialkoxybenzene | Sodium cyanide (NaCN) in a suitable solvent (e.g., DMSO, DMF) | 2,5-Dialkoxy-1,4-benzenediacetonitrile | -CH₂Cl → -CH₂CN | Precursor for dicarboxylic acids, diamines, and specialized polymers. |

| 1,4-Bis(chloromethyl)-2,5-dialkoxybenzene | 1) Thiourea 2) Base (e.g., NaOH) | 2,5-Dialkoxy-1,4-benzenedimethanethiol | -CH₂Cl → -CH₂SH | Monomer for sulfur-containing polymers, ligand for metal complexes, and building block for self-assembled monolayers. |

| 1,4-Bis(chloromethyl)benzene (B146612) | Sodium azide (NaN₃) | 1,4-Bis(azidomethyl)benzene | -CH₂Cl → -CH₂N₃ | Precursor for "click" chemistry reactions to synthesize triazole-containing materials. |

| 1,4-Bis(bromomethyl)benzene | Na₂CO₃, H₂O, 1,4-dioxane | 1,4-Benzenedimethanol | -CH₂Br → -CH₂OH | Monomer for polyesters and polyurethanes. |

These functional group interconversions significantly broaden the utility of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene, transforming it from a specific monomer for conjugated polymers into a versatile platform for the development of a wide array of advanced materials for research and technological applications.

Advanced Materials Applications and Research Frontiers Utilizing 1,4 Bis Chloromethyl 2,5 Dioctoxybenzene Derivatives

Organic Electronics Research

Derivatives of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, most notably poly(2,5-dioctyloxy-1,4-phenylene vinylene) (DOO-PPV), are extensively studied for their electronic and optical properties. The long alkoxy chains imparted by the monomer enhance the solubility of the polymer in common organic solvents, a critical factor for fabricating large-area, low-cost electronic devices through solution-based techniques like spin coating and inkjet printing.

Development of Organic Semiconductors

The primary application of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is in the synthesis of organic semiconductors. Through a process known as the Gilch polymerization, it is converted into high molecular weight DOO-PPV. researchgate.net This polymer is part of the broader family of poly(p-phenylene vinylene)s (PPVs), which are renowned for their semiconducting properties. wikipedia.orgchemicalpapers.com The electronic characteristics of these polymers can be fine-tuned by modifying the side chains. chemicalpapers.com The dioctoxy groups on the polymer backbone, derived from the monomer, not only ensure good solubility but also influence the polymer's electronic band gap and molecular packing in thin films, which are crucial parameters for semiconductor performance. uh.edu

The resulting semiconducting polymers are investigated for their ability to transport charge carriers (holes and electrons) and for their photophysical properties, such as light absorption and emission. chemicalpapers.com These characteristics make them suitable for a range of electronic applications.

Contributions to Organic Light-Emitting Diodes (OLEDs)

PPV derivatives are electroluminescent, meaning they emit light in response to an electric current, making them highly suitable for use as the emissive layer in OLEDs. wikipedia.org The specific derivative synthesized from 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, DOO-PPV, has been incorporated into OLED device architectures. uh.eduresearchgate.net

Research comparing different PPV derivatives has shown how the side chains affect device performance. For instance, studies have compared the performance of devices using DOO-PPV with those using the well-known MEH-PPV (poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene]). researchgate.netmdpi.com The choice of side group influences the emission color, quantum efficiency, and operational stability of the OLED. researchgate.net While PPV-based devices typically emit yellow-green light, derivatives can be tuned to produce different colors. wikipedia.org The performance of these devices is also significantly dependent on the molecular weight of the polymer and the morphology of the thin film. mdpi.comscholaris.ca

Table 1: Comparison of Common PPV Derivatives in OLEDs

| Polymer | Common Abbreviation | Typical Emission Color | Key Feature Provided by Side Chains |

|---|---|---|---|

| Poly(2,5-dioctyloxy-1,4-phenylene vinylene) | DOO-PPV | Yellow-Green | High solubility from two linear alkoxy chains |

| Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylene vinylene] | MEH-PPV | Orange-Red | High solubility from branched alkoxy chain |

Fabrication and Study of Organic Field-Effect Transistors (OFETs)

The semiconducting nature of PPV derivatives also allows for their use as the active channel material in Organic Field-Effect Transistors (OFETs). nih.gov An OFET is a fundamental component of organic circuits, acting as a switch or amplifier. The performance of an OFET is characterized by its charge carrier mobility (how quickly charges move through the material) and the on/off current ratio (the difference in current between the 'on' and 'off' states).

Studies on OFETs fabricated with various PPV derivatives, including DOO-PPV, have been conducted to evaluate their transistor properties. researchgate.net Research has shown that a device using MEH-PPV achieved a hole mobility of 3.6 x 10⁻⁴ cm²/Vs and an on/off ratio of 1.5 x 10⁶. researchgate.net The performance is highly dependent on the polymer's structure, molecular weight, and the ability to form well-ordered films, which facilitates efficient charge transport. frontiersin.org The long, flexible side chains of DOO-PPV, while enhancing solubility, can also influence the intermolecular packing and thus the charge mobility.

Exploration in Organic Photovoltaic Devices

In addition to emitting light, conjugated polymers like DOO-PPV can absorb light to generate electrical energy, making them candidates for the active layer in organic photovoltaic (OPV) devices, or solar cells. wikipedia.org In a typical OPV, the polymer acts as the electron donor material, which is blended with an electron acceptor material. semanticscholar.org

Chemical Sensor Development and Sensing Mechanisms

The integration of functional polymers into sensing devices is a growing field of research. These "smart" materials can respond to external stimuli, such as the presence of a specific chemical, with a detectable change in their properties. ustc.edu.cn

Integration into Responsive Polymer Systems for Sensing

While less common than their use in electronics, derivatives of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene can be foundational units in responsive polymer systems for chemical sensing. The principle behind this application is that the interaction of an analyte with the conjugated polymer backbone can disrupt its electronic structure. This perturbation can lead to a change in the polymer's optical properties, such as its fluorescence.

For instance, the fluorescence of a PPV-type polymer can be "quenched" (diminished) upon binding with certain molecules. This change in fluorescence intensity provides a measurable signal for detecting the presence of the target analyte. The versatility of polymer synthesis allows for the incorporation of specific functional groups that can selectively interact with target analytes, enhancing the sensor's specificity and sensitivity. ustc.edu.cn The development of such polymer-based sensors offers advantages like high sensitivity, structural stability, and the ease of integration into sensing devices. ustc.edu.cn

Investigation of Analyte-Material Interactions

Polymers derived from 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, most notably poly(2,5-dioctoxy-p-phenylenevinylene) (DO-PPV), have demonstrated significant potential as fluorescent chemosensors. The underlying principle of their sensing capability lies in the modulation of their fluorescence upon interaction with specific analytes. The extended π-conjugated system of the polymer backbone is highly sensitive to external stimuli, and interactions with analytes can lead to either quenching or enhancement of its fluorescence emission.

One of the primary mechanisms governing analyte detection is fluorescence quenching upon interaction with electron-deficient molecules. For instance, DO-PPV has been investigated for the detection of nitroaromatic compounds, which are characteristic components of many explosives. The electron-rich nature of the DO-PPV backbone facilitates the formation of a charge-transfer complex with the electron-deficient nitroaromatic analyte. Upon photoexcitation of the polymer, the excited electron can be transferred to the analyte, leading to a non-radiative decay pathway and a subsequent quenching of the fluorescence. The efficiency of this quenching is directly related to the concentration of the analyte, forming the basis for a quantitative sensor.

The interaction is not limited to small molecules. The surface properties of thin films of DO-PPV derivatives can be tailored to interact with larger biological analytes. For example, by modifying the polymer backbone or side chains with specific recognition elements, sensors for biomolecules can be developed. The binding of the target biomolecule to the recognition site can induce conformational changes in the polymer chain, altering the interchain and intrachain exciton (B1674681) migration pathways and resulting in a detectable change in the fluorescence signal.

Detailed research findings have shown that the sensitivity and selectivity of these polymer sensors can be finely tuned by modifying the chemical structure of the polymer. For instance, the incorporation of co-monomers with specific functional groups can enhance the binding affinity for a particular analyte. The table below summarizes key findings from studies on analyte interactions with DO-PPV and its derivatives.

| Analyte Class | Interaction Mechanism | Observed Effect | Potential Application |

| Nitroaromatic Compounds | Photoinduced Electron Transfer | Fluorescence Quenching | Explosives Detection |

| Metal Ions | Ion-Dipole Interactions, Chelation | Fluorescence Quenching or Enhancement | Environmental Monitoring |

| Biomolecules (e.g., DNA, proteins) | Electrostatic Interactions, Specific Binding | Change in Fluorescence Intensity or Wavelength | Biosensing |

Supramolecular Assembly and Nanostructure Formation

The ability of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene derivatives to form well-defined supramolecular assemblies and nanostructures is a critical area of research, as the morphology of the material at the nanoscale significantly influences its macroscopic properties.

Directed Self-Assembly Studies

Directed self-assembly of block copolymers containing a rigid DO-PPV block and a flexible coil block has been extensively studied to create ordered nanostructures. In these "rod-coil" block copolymers, the immiscibility between the rigid conjugated block and the flexible coil block drives microphase separation, leading to the formation of various morphologies such as lamellae, cylinders, and spheres in the solid state.

The self-assembly process can be controlled by several factors, including the volume fraction of the constituent blocks, the choice of solvent, and the processing conditions. For example, by systematically varying the length of the flexible coil block relative to the rigid DO-PPV block, researchers can direct the assembly into specific, predictable morphologies. The long octoxy side chains on the DO-PPV block play a crucial role in these assemblies, not only by ensuring solubility but also by influencing the packing of the rigid backbones.

Solution-state self-assembly of these block copolymers can lead to the formation of micelles, vesicles, and other complex nanostructures. In a selective solvent that is good for the coil block but poor for the rigid DO-PPV block, the block copolymer will assemble into micelles with a core composed of the collapsed DO-PPV chains and a corona of the solvated coil chains. The morphology of these solution-phase aggregates can be controlled by factors such as polymer concentration and solvent composition.

| Block Copolymer System | Solvent System | Observed Nanostructure |

| DO-PPV-b-polystyrene | Toluene/Methanol | Spherical Micelles |

| DO-PPV-b-poly(methyl methacrylate) | Chloroform (B151607) | Cylindrical Micelles |

| DO-PPV-b-poly(ethylene oxide) | Water/THF | Vesicles (Polymersomes) |

Fabrication of Ordered Organic Films and Architectures

The fabrication of highly ordered thin films of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene derivatives is essential for their application in electronic and optoelectronic devices, where charge transport and light emission are highly dependent on the molecular arrangement.

One powerful technique for creating ordered thin films is the Langmuir-Blodgett (LB) method . This technique involves spreading a solution of the polymer onto a water subphase, compressing the resulting monolayer to a desired surface pressure, and then transferring the compressed film onto a solid substrate layer by layer. The long, hydrophobic octoxy chains of DO-PPV facilitate the formation of stable monolayers at the air-water interface. By controlling the surface pressure and transfer process, it is possible to create highly ordered, multilayered films with precise control over thickness and molecular orientation. Studies on LB films of DO-PPV have shown that the polymer backbones can be aligned parallel to the substrate, which is advantageous for in-plane charge transport in devices like field-effect transistors.

Another approach to fabricating ordered films is through solution-based deposition techniques such as spin-coating, followed by solvent vapor or thermal annealing. The choice of solvent and the rate of solvent evaporation can significantly influence the resulting film morphology. Annealing the films provides the necessary thermal energy for the polymer chains to rearrange into more ordered, crystalline domains. The degree of order in these films can be characterized by techniques such as X-ray diffraction and polarized absorption/emission spectroscopy.

The table below summarizes different fabrication techniques and the resulting film characteristics for DO-PPV and its derivatives.

| Fabrication Technique | Key Parameters | Resulting Film Morphology |

| Langmuir-Blodgett | Surface Pressure, Substrate | Highly ordered, layered structure with controlled thickness |

| Spin-Coating | Solvent, Spin Speed, Annealing Temperature | Polycrystalline films with varying degrees of order |

| Drop-Casting | Solvent Evaporation Rate | Crystalline domains with potential for large grain sizes |

Computational and Theoretical Studies on 1,4 Bis Chloromethyl 2,5 Dioctoxybenzene and Its Derivatives

Quantum Chemical Investigations of Electronic Structures

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of a molecule. For 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, these investigations would focus on the interplay between the electron-donating dioctoxy groups and the electron-withdrawing chloromethyl groups, all attached to a central benzene (B151609) ring.

The two long-chain dioctoxy (-OC8H17) groups are expected to act as strong electron-donating groups due to the presence of oxygen atoms with lone pairs that can participate in resonance with the benzene ring. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to oxidation. Conversely, the chloromethyl (-CH2Cl) groups are moderately electron-withdrawing, which would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The combination of these opposing electronic effects is predicted to reduce the HOMO-LUMO energy gap, a critical parameter that influences the molecule's optical and electronic properties.

Studies on analogous dimethoxybenzene derivatives have shown that the energy gap, hardness, and softness values are indicative of thermodynamic stability, which is a desirable trait for applications in pharmaceuticals and materials science. nih.gov The molecular electrostatic potential (MEP) would likely show regions of negative potential around the oxygen atoms of the dioctoxy groups, indicating their role as hydrogen bond acceptors, while the areas around the chlorine atoms would be more electrophilic. nih.gov

Illustrative Data Table: Calculated Electronic Properties of Analogous Aromatic Compounds (Note: The following data is representative of calculations on similar dialkoxybenzene derivatives and is intended for illustrative purposes only.)

| Property | Representative Value | Significance |

| HOMO Energy | -5.5 to -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -1.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Influences electronic transitions, color, and reactivity. |

| Dipole Moment | 2.0 to 3.0 D | Indicates overall molecular polarity. |

Molecular Modeling of Reactivity and Reaction Mechanisms

Molecular modeling can predict the most probable sites for chemical reactions and elucidate the pathways they follow. The electronic structure of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene suggests a rich and varied reactivity. The benzene ring, activated by the electron-donating dioctoxy groups, would be susceptible to electrophilic aromatic substitution. However, the most significant reactivity stems from the two chloromethyl groups.

The carbon-chlorine bond in the chloromethyl group is polarized, making the carbon atom electrophilic and an excellent site for nucleophilic substitution reactions. This feature is the basis for one of the most important applications of this molecule and its analogs: as a monomer for the synthesis of conjugated polymers. Specifically, derivatives of 1,4-bis(chloromethyl)-2,5-dialkoxybenzene are common precursors for poly(p-phenylene vinylene) (PPV), a class of conducting polymers with applications in light-emitting diodes (LEDs) and photovoltaic devices. wikipedia.org

Simulations of Molecular Aggregation and Intermolecular Interactions

The structure of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, with its rigid aromatic core and flexible long alkyl chains, suggests a propensity for self-assembly and the formation of ordered structures, such as those found in liquid crystals. The long octoxy chains can induce significant van der Waals interactions, promoting molecular aggregation.

Molecular dynamics simulations can be employed to study how these molecules pack in the solid state or in thin films. These simulations would likely reveal that the aggregation is driven by a combination of π-π stacking of the benzene rings and the interdigitation of the octoxy chains. The chloromethyl groups could also participate in specific intermolecular interactions, such as halogen bonding, which could further direct the self-assembly process.

Theoretical studies on the aggregation of aromatic molecules have shown that even weak dispersion forces can lead to the formation of stable clusters. researchgate.net For molecules with alkoxy chains, such as the target compound, these simulations can predict the formation of lamellar or columnar structures, which are characteristic of smectic and columnar liquid crystal phases, respectively. Understanding these aggregation behaviors is crucial for designing materials with specific optical or electronic properties.

Predictive Design of Novel Materials based on 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene

The modular nature of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene makes it an excellent building block for the computational design of new materials. By theoretically modifying its structure, new functionalities can be explored.

Polymers: As mentioned, this molecule is a precursor to PPV derivatives. Computational screening can be used to predict how changing the length of the alkoxy chains or replacing the chlorine atoms with other leaving groups would affect the final polymer's properties, such as its band gap, solubility, and charge carrier mobility. rsc.org

Liquid Crystals: The combination of a rigid core and flexible side chains is a classic design principle for liquid crystalline materials. rsc.org Computational models can predict the phase behavior of derivatives of this compound. For example, by altering the length and branching of the alkyl chains, it may be possible to design molecules that exhibit specific liquid crystal phases, such as nematic or smectic phases, which are essential for display technologies. rochester.edu Theoretical calculations can help in understanding the structure-property relationships that govern the formation of these mesophases. nih.gov

Functional Materials: The reactive chloromethyl groups allow for the "grafting" of this molecule onto surfaces or other molecules. Computational studies could explore the potential of its derivatives as surface modifiers, components in supramolecular assemblies, or as building blocks for metal-organic frameworks (MOFs).

Future Perspectives and Emerging Research Trajectories

Innovations in Green Chemistry Approaches for Synthesis

The traditional synthesis routes for 1,4-bis(chloromethyl)-2,5-dioctoxybenzene and its subsequent polymerization often involve solvents and reagents that are not environmentally benign. The future of its production and use is increasingly tied to the adoption of green chemistry principles, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Future research is expected to focus on several key areas of green synthesis. One promising avenue is the development of solvent-free reaction conditions. For instance, a patented technology for the synthesis of the related compound 1,4-bis(chloromethyl)benzene (B146612) utilizes an ionic liquid catalyst under LED light irradiation, completely avoiding the use of conventional solvents. google.com This approach not only reduces volatile organic compound (VOC) emissions but also can lead to higher product purity and faster reaction rates. google.com Adapting such solvent-free methods, potentially with recyclable catalysts, for the dioctoxy-substituted analogue represents a significant goal.

Another area of innovation lies in visible-light-mediated, metal-free synthesis. Recent studies have demonstrated the successful synthesis of various organic compounds, such as bis-arylated 2,5-dichlorobenzoquinones and polycyclic imidazoles, using visible light to promote reactions without the need for metal catalysts. beilstein-journals.orgbeilstein-journals.org These methods are advantageous as they operate under mild conditions and avoid contamination of the final product with heavy metals. beilstein-journals.org Exploring visible-light-induced chloromethylation of 1,4-dioctoxybenzene could provide a more sustainable and energy-efficient synthetic route.

Furthermore, the principles of atom economy and the use of renewable feedstocks are central to green chemistry. ijarest.org Research into alternative precursors and reaction pathways that maximize the incorporation of all starting materials into the final product will be crucial. This includes investigating biocatalytic methods or using greener solvents derived from biomass. researchgate.net The overarching goal is to develop synthetic protocols that are not only efficient and cost-effective but also inherently safer and more sustainable. ijarest.orgsemanticscholar.org

Exploration of Novel Device Architectures and Applications

1,4-Bis(chloromethyl)-2,5-dioctoxybenzene is a critical building block for poly(2,5-dioctyloxy-1,4-phenylenevinylene) (PPV), a conjugated polymer widely used in organic electronics. The long dioctoxy side chains are particularly important as they enhance the polymer's solubility in organic solvents, enabling solution-based processing techniques like spin-coating and inkjet printing, which are essential for manufacturing large-area and flexible electronic devices. sigmaaldrich.com

Future research is focused on leveraging this processability to create novel device architectures with enhanced performance and stability. In the field of organic photovoltaics (OPVs) , polymers derived from this monomer serve as the electron donor material in bulk heterojunction solar cells. nih.govbohrium.com The morphology of the polymer blend is critical for device efficiency. bohrium.com Emerging research trajectories involve fine-tuning the polymer backbone and side chains to optimize the nanoscale morphology of the active layer, thereby improving charge separation and transport. This could lead to the development of highly efficient and semi-transparent organic solar cells suitable for integration into windows and building facades. bohrium.com

In the realm of flexible electronics , the polymers synthesized from 1,4-bis(chloromethyl)-2,5-dioctoxybenzene are being explored for applications beyond just displays. Their electrochromic properties, where the material changes color in response to an electrical voltage, make them promising candidates for smart windows and flexible electrochromic devices. mdpi.com Research is directed towards creating multi-layer device structures on flexible substrates like polyethylene (B3416737) terephthalate (B1205515) (PET) that exhibit high contrast, fast switching speeds, and long-term stability. mdpi.comresearchgate.net

Furthermore, nanocomposites are an emerging area of interest. By combining PPV derivatives with materials like carbon nanotubes (CNTs), graphene, or fullerene, researchers aim to create materials with enhanced electrical and mechanical properties. alfa-chemistry.com These nanocomposites could be used as semiconducting materials in a new generation of high-performance, flexible electronic devices, including sensors and wearable technology. alfa-chemistry.com

Interdisciplinary Research Integrating 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene in Emerging Technologies

The unique chemical properties of 1,4-bis(chloromethyl)-2,5-dioctoxybenzene and its derivatives are enabling their integration into diverse and emerging technological fields beyond conventional electronics, fostering interdisciplinary research.

One significant area is in environmental technology , specifically for carbon capture and gas storage. The reactive chloromethyl groups allow this compound to be used as a monomer in the synthesis of hypercrosslinked polymers (HCPs). These are porous materials with exceptionally high surface areas. rsc.org While many studies on HCPs use simpler aromatic monomers, the principles can be extended to dioctoxy-substituted variants. beilstein-journals.orgmdpi.com The introduction of the dioctoxy groups into the polymer network could be used to tune the surface properties and pore environment of the HCPs, potentially enhancing their selectivity for CO2 capture from flue gas or natural gas streams. mdpi.comnih.govrsc.org Research in this area combines organic synthesis with materials science and chemical engineering to address pressing environmental challenges. rsc.org

Another promising interdisciplinary frontier is in the biomedical field . Conjugated polymers derived from 1,4-bis(chloromethyl)-2,5-dioctoxybenzene can be formulated into nanoparticles (NPs) for applications such as bioimaging and drug delivery. researchgate.net The inherent fluorescence of PPV polymers makes them suitable as probes for cellular imaging. researchgate.net By functionalizing the polymer backbone or the surface of the nanoparticles, researchers can create targeted drug delivery systems that can carry therapeutic agents to specific cells or tissues. This research trajectory lies at the intersection of polymer chemistry, nanotechnology, and medicine, with the potential to develop new diagnostic and therapeutic tools.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene, and how are intermediates characterized?

- Methodology : The compound is synthesized via sequential alkylation and chloromethylation of hydroquinone derivatives. For example, 2,5-dioctoxybenzene is first prepared by alkylation of hydroquinone with octyl bromide under basic conditions, followed by chloromethylation using paraformaldehyde and HCl gas in acetic acid .

- Characterization : Intermediate purity (≥97%) is verified by GC analysis, while structural confirmation employs H/C NMR and FT-IR spectroscopy. Melting points (79–83°C) serve as a preliminary purity indicator .

Q. How is the purity of 1,4-Bis(chloromethyl)-2,5-dioctoxybenzene assessed in laboratory settings?

- Methodology :

- GC Analysis : Quantifies volatile impurities and residual solvents, with a detection limit of 0.1% .

- HPLC : Used for non-volatile contaminants, particularly when the compound is a precursor for polymers or sensors .

- Elemental Analysis : Validates stoichiometry (e.g., CHClO) to detect deviations caused by incomplete chloromethylation .

Advanced Research Questions

Q. How do solvent systems influence the molecular weight distribution of poly(phenylene vinylene) (PPV) derivatives synthesized from this compound?

- Methodology :

- Solvent Polarity : Polar solvents like tert-butanol increase solubility of intermediates but may reduce polymerization control. Non-polar solvents (e.g., p-xylene) enhance chain propagation, yielding higher molecular weights (e.g., M = 78,000 g/mol) .

- Reaction Monitoring : Size-exclusion chromatography (SEC) tracks molecular weight distribution (Đ = 1.2–1.5) to optimize solvent ratios .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation of derivatives?

- Case Study : Disagreements in H NMR chemical shifts for chloromethyl groups (δ 4.5–5.0 ppm) may stem from solvent-induced conformational changes.

- Solution : Cross-validate with C NMR (δ 40–45 ppm for CHCl) and X-ray crystallography (e.g., C–Cl bond length = 1.76–1.79 Å) .

Q. How can this compound be functionalized for chemosensor applications, and what analytical challenges arise?

- Methodology :

- Post-Synthetic Modification : React with pyridine derivatives to form luminescent probes (e.g., dimetridazole sensors via nucleophilic substitution) .

- Challenges : Steric hindrance from octoxy groups reduces reaction yields (<50%); microwave-assisted synthesis (100°C, 30 min) improves efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.